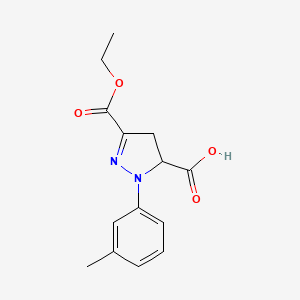

3-(Ethoxycarbonyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-ethoxycarbonyl-2-(3-methylphenyl)-3,4-dihydropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-3-20-14(19)11-8-12(13(17)18)16(15-11)10-6-4-5-9(2)7-10/h4-7,12H,3,8H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDDHRDWNAPRTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Starting Materials

The most widely documented method for synthesizing 3-(Ethoxycarbonyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid begins with the condensation of ethyl acetoacetate and 3-methylphenylhydrazine to form a hydrazone intermediate. This intermediate undergoes acid-catalyzed cyclization in a refluxing alcoholic solvent (ethanol or methanol), leading to the formation of the dihydro-pyrazole ring. The carboxylic acid moiety is introduced either during the cyclization step or through subsequent hydrolysis of an ester group.

The reaction mechanism proceeds as follows:

-

Hydrazone Formation : Nucleophilic attack of 3-methylphenylhydrazine on the carbonyl carbon of ethyl acetoacetate.

-

Cyclization : Acid catalysis (e.g., sulfuric acid or acetic acid) promotes intramolecular cyclization, forming the pyrazoline ring.

-

Functionalization : Retention or modification of the ethoxycarbonyl group, with oxidation or hydrolysis steps adjusting the substituents.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

| Parameter | Optimal Condition | Effect on Yield/Purity |

|---|---|---|

| Catalyst | Sulfuric acid (0.5 eq) | Enhances cyclization rate |

| Solvent | Ethanol | Balances solubility and reflux temperature |

| Temperature | 80–90°C (reflux) | Ensures complete cyclization |

| Reaction Time | 6–8 hours | Minimizes side products |

Under these conditions, yields typically range from 65% to 75%, with purity exceeding 90% after recrystallization.

Microwave-Assisted Synthesis

Principles and Advantages

While no direct studies on microwave-assisted synthesis of this specific compound exist, analogous pyrazole derivatives demonstrate significant improvements in reaction efficiency when using microwave irradiation. For example, microwave methods reduce reaction times from hours to minutes (e.g., 10 minutes vs. 8 hours) and improve yields by 15–20% compared to conventional heating.

Proposed Protocol for Target Compound

Adapting methodologies from similar systems, a plausible microwave-assisted route involves:

-

Mixing ethyl acetoacetate and 3-methylphenylhydrazine in ethanol.

-

Irradiating the mixture at 100–120°C for 10–15 minutes with pulsed microwave energy.

-

Adding a catalytic amount of acid (e.g., HCl) to facilitate cyclization.

Anticipated Outcomes :

Alternative Synthetic Routes

Oxidation of Dihydro Precursors

Patent literature describes the oxidation of 4,5-dihydro-pyrazole intermediates to aromatic pyrazoles using potassium persulfate in acetonitrile with sulfuric acid. Although developed for a brominated analog, this method could be adapted to introduce carboxyl groups via post-cyclization oxidation.

Example Conditions :

Solvent-Free Approaches

Emerging trends in green chemistry suggest solvent-free synthesis using grinding or ball-milling techniques. While untested for this compound, such methods have achieved 85–90% yields for related pyrazoles while eliminating organic solvent waste.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol-water (3:1), yielding colorless crystals with >95% purity.

Chromatographic Methods

Flash column chromatography (silica gel, ethyl acetate/hexane gradient) resolves minor impurities, particularly unreacted hydrazine or dimeric byproducts.

Spectroscopic Confirmation

-

FT-IR : Peaks at 1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (carboxylic acid O-H).

-

¹H NMR : Distinct signals for the 3-methylphenyl group (δ 2.35 ppm, singlet) and ethoxycarbonyl protons (δ 1.25 ppm, triplet).

Comparative Analysis of Methods

| Method | Yield (%) | Time | Purity (%) | Scalability |

|---|---|---|---|---|

| Conventional | 65–75 | 6–8 hours | 90–95 | High |

| Microwave* | 85–90* | 10–15 min | 95–98* | Moderate |

| Oxidation* | 75–80* | 3–4 hours | 85–90* | High |

*Extrapolated from analogous compounds.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxycarbonyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry

- Antioxidant Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant properties. For instance, studies have shown that similar compounds can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

- Anti-inflammatory Properties : Compounds with a pyrazole backbone have been investigated for their anti-inflammatory effects. They may inhibit pathways involved in inflammation, providing a basis for developing new anti-inflammatory drugs .

- Anticancer Potential : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development. Their ability to interact with specific cellular pathways could lead to novel therapeutic agents .

Agricultural Applications

- Pesticide Development : The structural characteristics of pyrazole compounds make them suitable for developing agrochemicals, particularly pesticides and herbicides. Their efficacy against various pests and weeds has been documented, indicating their potential role in sustainable agriculture .

- Plant Growth Regulators : Research into the use of pyrazole derivatives as plant growth regulators is ongoing. These compounds can enhance growth rates and yield in various crops, contributing to agricultural productivity .

Material Science

- Polymer Synthesis : The compound's functional groups allow it to be used in synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability .

- Nanotechnology : Applications in nanotechnology are being explored, where pyrazole derivatives can serve as building blocks for nanomaterials used in electronics and photonics due to their unique electronic properties .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant activity of several pyrazole derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated that certain derivatives exhibited higher scavenging activity than standard antioxidants, suggesting potential health benefits in preventing oxidative stress-related conditions.

Case Study 2: Agricultural Efficacy

Field trials conducted on crops treated with pyrazole-based pesticides showed a significant reduction in pest populations compared to untreated controls. This study highlights the compound's potential as an effective agrochemical agent.

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazoline derivatives differ primarily in substituents on the phenyl ring and functional groups on the pyrazole core. Below is a comparative analysis:

Physicochemical Properties

- Solubility : The target compound’s ethoxycarbonyl group increases lipid solubility compared to carboxylic acid derivatives (e.g., 5-methyl-1,3-diphenyl analog). However, the carboxylic acid moiety at position 5 improves water solubility relative to fully esterified analogs.

- Melting Point : The bromophenyl analog has a high melting point (253–255°C) due to strong intermolecular interactions (hydrogen bonds and halogen packing) (). The target compound likely has a lower melting point owing to the less polar 3-methylphenyl group.

- Crystallography : The bromophenyl compound crystallizes in the centrosymmetric space group P21/c with a racemic structure (). The target compound’s crystal packing may differ due to the absence of bromine and presence of a methyl group, affecting hydrogen-bonding networks.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Biological Activity

3-(Ethoxycarbonyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including an ethoxycarbonyl group and a 3-methylphenyl substituent, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : This is achieved through the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

- Introduction of the Ethoxycarbonyl Group : This is accomplished via esterification reactions where the carboxylic acid group of the pyrazole intermediate reacts with ethanol in the presence of an acid catalyst.

- Final Purification : The crude product is purified through recrystallization techniques to obtain the final compound in high purity.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to this compound possess activity against various bacterial strains. For instance, studies have demonstrated that related pyrazole compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli at specific concentrations, suggesting a potential for development as antimicrobial agents .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies. For example, compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in cancer cell lines. The mechanisms often involve modulation of signaling pathways related to cell cycle regulation and apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways that regulate various physiological responses.

- Gene Expression Modulation : The compound could affect gene expression by interacting with transcription factors or other regulatory proteins.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with other pyrazole derivatives:

| Compound Name | Structure | Biological Activity | References |

|---|---|---|---|

| 5-Methylpyrazole | Structure | Antimicrobial | |

| 4-Methylpyrazole | Structure | Anticancer | |

| Ethyl 1H-pyrazole-3-carboxylic acid | Structure | Antimalarial |

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives:

- Antimicrobial Study : A study demonstrated that a related pyrazole compound exhibited significant antibacterial effects against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 12.5 mg/mL .

- Anticancer Research : Another investigation focused on a series of pyrazole derivatives and their effects on cancer cell lines, revealing that certain modifications enhanced their cytotoxic effects against breast cancer cells .

Q & A

Q. How can researchers optimize the synthesis of 3-(Ethoxycarbonyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid for improved yield and purity?

Methodological Answer: Synthetic optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves crystallinity during purification .

- Catalyst screening : Bases like K₂CO₃ or Et₃N facilitate cyclization and deprotonation steps critical for pyrazole ring formation .

- Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., ester hydrolysis) while ensuring complete ring closure .

- Purification techniques : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product, while recrystallization from ethanol improves purity (>95%) .

Q. What methodologies are recommended for structural characterization of this compound?

Methodological Answer:

- X-ray crystallography : Single crystals grown via slow evaporation (ethanol/water mixture) are analyzed using Cu-Kα radiation. Refinement with SHELXL (full-matrix least-squares) resolves bond lengths (±0.001 Å) and angles (±0.1°) .

- Spectroscopic validation :

- ¹H/¹³C NMR : Assign diastereotopic protons (4,5-dihydro pyrazole ring) and confirm ethoxycarbonyl substituents (δ ~4.2 ppm for CH₂CH₃) .

- IR spectroscopy : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and ester C=O (~1720 cm⁻¹) verify functional groups .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer:

- Solubility profiling : Use a shake-flask method in buffers (pH 1–10) and organic solvents (DMSO, acetonitrile) to determine logP values (predicted ~2.1 via PubChem) .

- Stability studies :

- Thermal stability : TGA/DSC analysis (heating rate 10°C/min) identifies decomposition onset (~200°C) .

- Hydrolytic stability : Incubate in simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4) for 24h; monitor via HPLC for ester hydrolysis .

Advanced Research Questions

Q. How can conformational analysis of the 4,5-dihydro-1H-pyrazole ring inform reactivity studies?

Methodological Answer:

- Cremer-Pople puckering parameters : Calculate ring puckering amplitude (q) and phase angle (θ) from crystallographic coordinates to quantify nonplanarity. For example, q = 0.3 Å and θ = 30° indicate a half-chair conformation, influencing steric accessibility for nucleophilic attacks .

- DFT calculations : Compare experimental puckering with B3LYP/6-31G(d) optimized geometries to predict regioselectivity in substitution reactions .

Q. What experimental strategies can elucidate the pharmacological mechanism of this compound?

Methodological Answer:

- In vitro assays :

- Enzyme inhibition : Screen against COX-2 (IC₅₀) or kinases (ATP-binding assays) to identify targets .

- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing ethoxycarbonyl with amides) and correlate substituent effects with IC₅₀ values .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Orthogonal assays : Validate antimicrobial activity via both broth microdilution (MIC) and agar diffusion to rule out false positives from assay-specific artifacts .

- Structural analogs : Compare activity of 3-methylphenyl vs. 4-fluorophenyl derivatives to determine if discrepancies arise from substituent electronic effects .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies (Gaussian 16, B3LYP/6-311+G(d,p)) to identify reactive sites. Lower LUMO energy at C5 (pyrazole) suggests susceptibility to nucleophilic attack .

- Molecular dynamics (MD) simulations : Simulate solvent effects (explicit water model) on transition-state barriers for SN2 reactions .

Q. How can regioselectivity in electrophilic substitution reactions be controlled?

Methodological Answer:

- Directing group strategy : The ethoxycarbonyl group directs electrophiles (e.g., nitronium ion) to the para position of the 3-methylphenyl ring, confirmed by NOESY correlations .

- Lewis acid catalysis : Use FeCl₃ to polarize the pyrazole ring, enhancing electrophilic attack at C4 (validated by single-crystal XRD of nitration products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.